molecular formula C13H9N3O2 B2399202 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid CAS No. 954569-88-1

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2399202
CAS No.: 954569-88-1
M. Wt: 239.234
InChI Key: YOFCXZYPFZBZDS-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then oxidized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .

Properties

IUPAC Name

2-(benzimidazol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-4-3-7-14-12(9)16-8-15-10-5-1-2-6-11(10)16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCXZYPFZBZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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